1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound featuring a urea backbone substituted with a 2,4-dichlorophenyl group and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety. The dichlorophenyl group is known for enhancing lipophilicity and resistance to metabolic degradation, while the fluorophenyl substituent may improve binding specificity to target proteins . The urea linkage (-NH-C(=O)-NH-) is a common pharmacophore in enzyme inhibitors, particularly kinase antagonists .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3O2/c18-10-1-6-15(14(19)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(20)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXRNYXTUJTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 2,4-dichloroaniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The compound’s structural analogs in the evidence include pyrazole, pyrimidine, and triazole derivatives with halogenated aryl groups. For example:
- Melting Points: Pyrazole derivatives with nitro groups (e.g., 114–116°C ) exhibit lower melting points compared to pyrimidinones (>340°C ), likely due to reduced hydrogen-bonding capacity.
- Electronic Effects: The electron-withdrawing nitro group in analogs like 3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrimidin-4-one enhances electrophilicity, whereas the urea group in the target compound introduces both hydrogen-bond donor and acceptor sites, possibly improving target affinity .
Biological Activity
The compound 1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H15Cl2F N2O
- Molecular Weight : 363.21 g/mol
- IUPAC Name : this compound
The presence of the dichlorophenyl and fluorophenyl groups suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it may act as an inhibitor of certain enzymes or receptors linked to disease processes, such as cancer or inflammation.
Key Mechanisms:
- Inhibition of Glycolysis : Similar to other fluorinated compounds, this urea derivative may inhibit glycolytic enzymes, potentially impacting cancer cell metabolism .
- G Protein-Coupled Receptor Modulation : The compound may influence G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction .
In Vitro Studies
Recent studies have evaluated the compound's efficacy in various cancer cell lines. For instance, a study reported that derivatives with similar structural features demonstrated significant cytotoxic effects against glioblastoma multiforme (GBM) cells by inhibiting hexokinase activity .
Case Studies
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Glioblastoma Multiforme (GBM) :
- A series of experiments showed that modifications at the C-2 position significantly enhanced the stability and uptake of related compounds in GBM cells, leading to improved therapeutic outcomes.
- IC50 values for related compounds were reported to be in the low micromolar range, indicating potent inhibitory activity against cancer cell proliferation .
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Inflammatory Disorders :
- Preliminary studies suggest that compounds with similar structures can reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
